1-(2,4-difluoro-phenyl)-1H-[1,2,4]triazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3/c9-6-1-2-8(7(10)3-6)13-5-11-4-12-13/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBNUNAUYUOQRFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for the 1 2,4 Difluoro Phenyl 1h 1 2 3 Triazole Motif and Its Key Precursors
General Synthetic Strategies for 1-Substituted 1,2,4-Triazoles
The 1,2,4-triazole (B32235) ring is a prevalent scaffold in medicinal chemistry, and numerous methods for its synthesis have been developed. researchgate.net These strategies can be broadly categorized into classical cyclization reactions and modern catalytic and multicomponent approaches.
Conventional Cyclization Reactions (e.g., Einhorn-Brunner, Pellizzari)
Classical methods for forming the 1,2,4-triazole ring often involve the condensation and subsequent cyclization of hydrazine (B178648) derivatives with compounds containing a carbon-nitrogen backbone.
The Einhorn-Brunner reaction is a well-established method for synthesizing 1,2,4-triazoles through the condensation of imides with alkyl or aryl hydrazines. isres.orgwikipedia.org This reaction typically proceeds by nucleophilic attack of the hydrazine on one of the carbonyl groups of the imide, followed by cyclization and dehydration to form the triazole ring. wikipedia.org When the R groups of the imide are different, the reaction can exhibit regioselectivity. wikipedia.org
The Pellizzari reaction , discovered in 1911, involves the reaction of an amide with a hydrazide to yield a 1,2,4-triazole. scispace.comwikipedia.org The mechanism initiates with the nucleophilic attack of the hydrazide nitrogen on the amide's carbonyl carbon. wikipedia.org A series of intramolecular reactions and dehydrations then lead to the formation of the 1,2,4-triazole ring. wikipedia.org While effective, the Pellizzari reaction can require high temperatures and long reaction times, and may result in low yields. wikipedia.org However, the use of microwave irradiation has been shown to shorten reaction times and improve yields. wikipedia.org
| Reaction Name | Reactants | General Product | Key Features |
| Einhorn-Brunner | Imides, Hydrazines | Isomeric mixture of 1,2,4-triazoles | Can be regioselective with unsymmetrical imides. isres.orgwikipedia.org |
| Pellizzari | Amides, Hydrazides | 1,2,4-triazoles | Can have low yields and require harsh conditions; microwave irradiation can improve the process. scispace.comwikipedia.org |
Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed)
Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the formation of C-N bonds, which are pivotal in the synthesis of 1-substituted 1,2,4-triazoles. Copper-catalyzed reactions, in particular, have been extensively developed.
Copper-catalyzed Ullmann-type cross-coupling reactions are a powerful tool for the N-arylation of azoles, including 1,2,4-triazole. These reactions typically involve the coupling of an aryl halide with the azole in the presence of a copper catalyst and a base. acs.orgacs.org The introduction of bidentate ligands has significantly improved the efficiency and scope of these reactions, allowing for milder conditions and the use of a wider range of substrates. acs.org This methodology is particularly relevant for the synthesis of 1-aryl-1,2,4-triazoles.
More recent developments include copper-catalyzed one-pot syntheses of substituted 1,2,4-triazoles from readily available starting materials like nitriles and hydroxylamine. nih.gov These methods often proceed through sequential intermolecular addition, copper-catalyzed treatment, and intramolecular cyclization. nih.gov
| Catalyst System | Reactants | Product | Advantages |
| Copper(I) or Copper(II) with ligands | Aryl halides, 1,2,4-triazole | 1-Aryl-1,2,4-triazoles | Milder reaction conditions, broad substrate scope. acs.orgacs.org |
| Copper(II) acetate | Nitriles, Hydroxylamine | Substituted 1,2,4-triazoles | One-pot synthesis from simple starting materials. nih.gov |
Multicomponent Reactions
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. acs.orgnih.gov Several MCRs have been developed for the synthesis of 1-substituted 1,2,4-triazoles. These reactions often provide direct access to highly substituted triazole derivatives that would otherwise require lengthy multi-step syntheses. organic-chemistry.org For instance, a multicomponent process for the synthesis of 1-aryl 1,2,4-triazoles directly from anilines, aminopyridines, and pyrimidines has been reported. acs.orgnih.gov Another example involves the three-component reaction of 2-diazoacetonitriles, nitriles, and aryldiazonium salts. organic-chemistry.org
Electrochemical Synthetic Approaches
Electrochemical synthesis is emerging as a green and sustainable alternative to traditional chemical methods. isres.org This approach utilizes electricity to drive chemical reactions, often avoiding the need for harsh reagents and catalysts. organic-chemistry.org Electrochemical methods have been successfully applied to the synthesis of 1,2,4-triazoles. For example, an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols can produce 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.org This method benefits from being metal- and oxidant-free. isres.org
Synthesis of 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) and Related Ketones
Acylation and Condensation Reactions with 1,2,4-Triazole or its Derivatives
The primary route for the synthesis of DFTA involves the reaction of a 2-halo-1-(2,4-difluorophenyl)ethanone derivative with 1,2,4-triazole. This is a nucleophilic substitution reaction where the triazole acts as the nucleophile.
A common starting material is 2-chloro-2',4'-difluoroacetophenone . google.comgoogle.com This compound can be reacted with 1,2,4-triazole in the presence of a base, such as potassium carbonate, in a suitable solvent like toluene (B28343) or an alcohol. google.comgoogle.com The reaction proceeds via an alkylation of the triazole ring to yield DFTA. google.com
An alternative approach involves using a substituted triazole, such as 3-chloro-1,2,4-triazole, which is first reacted with 2-chloro-2',4'-difluoroacetophenone. google.com The resulting intermediate, 2-(3-chloro-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone, is then subjected to palladium-carbon catalyzed hydrodehalogenation to remove the chlorine atom from the triazole ring, affording the final DFTA product. google.com
| Starting Material 1 | Starting Material 2 | Key Reagents/Conditions | Product |
| 2-Chloro-2',4'-difluoroacetophenone | 1,2,4-Triazole | Base (e.g., K2CO3), Solvent (e.g., Toluene) | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) google.comgoogle.com |
| 2-Chloro-2',4'-difluoroacetophenone | 3-Chloro-1,2,4-triazole | Base (e.g., K2CO3), then Pd/C, H2 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (DFTA) google.com |
Role as a Key Synthetic Intermediate for Further Derivatization
The 1-(2,4-difluorophenyl)-1H- acs.orgnih.govtriazole core, particularly when functionalized with a two-carbon chain to form structures like 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, serves as a pivotal intermediate in the synthesis of a wide array of biologically active compounds. medchemexpress.comlifechemicals.com Its significance stems from the combination of the 2,4-difluorophenyl group and the 1,2,4-triazole ring, both of which are critical pharmacophores found in many clinically successful azole antifungal drugs. nih.govorientjchem.org This framework is a fundamental building block for prominent antifungal agents such as fluconazole (B54011) and voriconazole. lifechemicals.com
The functional group on the carbon adjacent to the triazole ring (e.g., a ketone) provides a reactive site, acting as a synthetic handle for extensive derivatization. researchgate.netnih.gov This allows for the systematic modification of the molecule's periphery to enhance potency, alter pharmacokinetic properties, and reduce toxicity. The intermediate is crucial for creating extensive libraries of novel triazole derivatives for screening against various fungal pathogens. nih.govnih.govresearchgate.net The versatility and established importance of this scaffold make it a subject of continuous research in the development of new therapeutic agents. rsc.orgnih.gov
Derivatization Reactions from the 1-(2,4-Difluorophenyl)-1H-benchchem.comacs.orgnih.govtriazole Core
The chemical reactivity of intermediates derived from the 1-(2,4-difluorophenyl)-1H- acs.orgnih.govtriazole core allows for a multitude of transformations. These reactions are fundamental to building the complex architectures of advanced azole antifungal agents.
Reduction Reactions (e.g., to Alcohol Derivatives like 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol)
A primary derivatization step involves the reduction of the ketone in 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone to its corresponding secondary alcohol. This transformation is critical as the resulting hydroxyl group is a key feature in many potent antifungal compounds, including fluconazole. nih.govnih.gov The reduction can be efficiently achieved using standard reducing agents. A common laboratory and industrial method employs sodium borohydride (B1222165) (NaBH₄) in a protic solvent like methanol, which typically proceeds smoothly at room temperature to yield the desired alcohol derivative with high purity.
| Reactant | Reducing Agent | Solvent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium Borohydride (NaBH₄) | Methanol | Room Temperature, 30 minutes | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol | 85% |
Formation of Oxirane Intermediates (e.g., 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole)
The synthesis of the epoxide, 1-((2-(2,4-difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole, represents another crucial pathway for derivatization. This oxirane is a highly valuable and versatile intermediate due to the strained three-membered ring, which is susceptible to ring-opening reactions by various nucleophiles. researchgate.net This reactivity allows for the introduction of diverse side chains, essential for modulating the biological activity of the final compounds. nih.gov The synthesis is typically accomplished in a two-step process starting from 2,4-difluoro-α-chloroacetophenone. researchgate.net
| Step | Reactants | Reagents and Conditions | Product | Reference |
|---|---|---|---|---|
| 1 | 1H-1,2,4-triazole and 2,4-difluoro-α-chloroacetophenone | K₂CO₃, Toluene, Reflux | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | researchgate.net |
| 2 | 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Trimethylsulfoxonium (B8643921) iodide (TMSI), aq. NaOH, Toluene | 1-((2-(2,4-Difluorophenyl)oxiran-2-yl)methyl)-1H-1,2,4-triazole | researchgate.net |
Nucleophilic Additions and Condensations at Reactive Sites
The reactive sites on the core intermediates, namely the ketone and the oxirane, are hubs for nucleophilic attacks and condensation reactions.
Reactions at the Ketone: The carbonyl group of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo condensation reactions. For instance, it reacts with hydroxylammonium chloride to form the corresponding oxime, (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime, which is itself an intermediate for new types of antifungal drugs. nih.gov
Reactions of the Oxirane: The oxirane intermediate is readily opened by a wide range of nucleophiles. For example, reaction with primary or secondary amines, such as benzylamine, results in the formation of amino alcohol derivatives. nih.gov This ring-opening reaction is a key step in the synthesis of many complex triazole antifungals, allowing for the attachment of side chains that are critical for binding to the target enzyme, cytochrome P450 14α-demethylase (CYP51). nih.gov
Michael Additions: The 1H-1,2,4-triazole nucleus itself can act as a nucleophile in Michael addition reactions. It can add to α,β-unsaturated carbonyl compounds, providing an alternative route to functionalized triazole derivatives. researchgate.net
Enantioselective Synthetic Routes
Many of the final drug products derived from this triazole core are chiral, and their biological activity is often highly dependent on their stereochemistry. It is common for only one enantiomer or diastereomer to exhibit the desired therapeutic effect, while others may be inactive or contribute to off-target effects. nih.gov For instance, in a series of quinazolinone-based azole antifungals, the (1R,2R) isomer was found to be highly active, whereas its (1S,2S) enantiomer and the (1R,2S) epimer were inactive. nih.gov
This stereochemical dependence necessitates the use of enantioselective synthetic strategies to produce the specific, biologically active isomer. Such routes are critical for ensuring the efficacy and safety of the final pharmaceutical product. While specific enantioselective syntheses for the core intermediates were not detailed in the provided sources, the application of catalytic asymmetric synthesis is a key area of research for producing enantiomerically pure azole antifungal agents. acs.org
Considerations for Industrial-Scale Synthesis and Process Optimization
Transitioning the synthesis of 1-(2,4-difluorophenyl)-1H- acs.orgnih.govtriazole derivatives from laboratory benchtop to industrial-scale production requires significant process optimization to ensure efficiency, cost-effectiveness, and sustainability.
Key areas of focus for industrial optimization include:
Solvent Selection and Recovery: The choice of solvent is critical. For example, using solvents like Tetrahydrofuran (THF) that can be recovered at high rates (>90%) via methods such as vacuum distillation significantly reduces waste and material costs.
Purification Methods: Industrial processes aim to avoid costly and time-consuming techniques like column chromatography. Developing crystallization and filtration methods that yield high-purity products (e.g., >99%) is a primary goal.
Catalyst Efficiency: In steps requiring catalysts, such as palladium on carbon (Pd/C) for certain transformations, the ability to reuse the catalyst for multiple cycles with minimal loss of activity (<5% over 3 cycles) is a major economic advantage.
Green Chemistry Approaches: The adoption of greener synthetic methods is increasingly important. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and improve yields for 1,2,4-triazole derivatives, offering a more efficient and environmentally friendly alternative to conventional heating. pnrjournal.com
Continuous Processing: For the final drug product formulation, continuous manufacturing strategies like hot-melt extrusion (HME) and spray drying (SD) offer advantages over traditional batch processing, including higher efficiency and better control over the final product's physical properties. mdpi.com
| Parameter | Optimization Method/Result | Benefit | Reference |
|---|---|---|---|
| Solvent Management | Use of THF with >90% recovery via distillation | Reduced cost and environmental waste | |
| Purification | Achieving 99.2% purity via filtration/crystallization | Avoids expensive and slow chromatography | |
| Catalyst Use | Pd/C catalyst reuse for 3 cycles with <5% activity loss | Lower catalyst cost per batch | |
| Energy Input | Microwave-assisted synthesis | Accelerated reaction rates, higher yields, eco-friendly | pnrjournal.com |
An economic analysis of an optimized, large-scale process estimated a competitive production cost, underscoring the importance of these optimization strategies for commercial viability.
Reaction Conditions and Yield Optimization
The synthesis of N-aryl azoles, including 1-(2,4-difluorophenyl)-1H- bas.bgscispace.comresearchgate.nettriazole, is often accomplished through transition-metal-catalyzed cross-coupling reactions. scispace.com Copper-catalyzed methods, in particular, have been explored extensively due to the lower cost and environmental impact of copper compared to other metals like palladium. scispace.com
Optimization of reaction conditions is critical for maximizing the yield and purity of the final product. Key parameters that are manipulated include the choice of catalyst, base, solvent, and temperature. For instance, an efficient method for the N-arylation of 1,2,4-triazole involves the use of copper(I) oxide (CuO) nanoparticles as a catalyst in a ligand-free system. scispace.com The reaction between 1,2,4-triazole and an aryl halide is typically carried out in the presence of a base, such as potassium carbonate (K2CO3), in a solvent like N,N-dimethylformamide (DMF) at room temperature. scispace.com Studies have shown the reactivity of aryl halides in these coupling reactions follows the order: iodobenzene (B50100) > bromobenzene (B47551) > chlorobenzene. scispace.com
Another synthetic approach involves the reaction of 2',4'-difluoro-2-(1H-1,2,4-triazol-1-yl)acetophenone. The subsequent step to form a key epoxy intermediate, 1-[2-(2,4-difluorophenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole, can be achieved using trimethylsulfoxonium iodide and sodium hydroxide (B78521) in a solvent like toluene. google.comnih.gov This reaction is typically run at a moderately elevated temperature, for example, 40-60 °C, for several hours to achieve yields between 60% and 70%. google.comnih.gov The concentration of the aqueous sodium hydroxide solution is a key parameter, with optimal concentrations ranging from 20-35%. google.com
The table below summarizes various reaction conditions for N-arylation and related transformations leading to the triazole motif.
Table 1: Selected Reaction Conditions for N-Arylation of 1,2,4-Triazole and Precursor Synthesis
| Reactants | Catalyst | Base | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|---|
| 1,2,4-Triazole, Iodobenzene | CuO nanoparticles | K2CO3 | DMF | Room Temp. | - | 84% scispace.com |
| 1,2,4-Triazole, Bromobenzene | CuO nanoparticles | K2CO3 | DMF | Room Temp. | - | 72% scispace.com |
| 1,2,4-Triazole, Aryl Bromides | CuCl | K2CO3 | DMSO | 120 °C | 24h | Up to 88% researchgate.net |
Green Chemistry Principles in Synthesis
In recent years, there has been a significant shift towards developing more environmentally benign synthetic methods for pharmaceutical intermediates, aligning with the principles of green chemistry. bas.bgpnrjournal.com This includes the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.
One notable advancement is the use of nano-solid superacid (nano-SSA) as a green and reusable catalyst in the synthesis of fluconazole precursors. bas.bg This catalyst facilitates reactions under mild conditions and can be easily recovered and reused, reducing waste. bas.bg Similarly, the use of ligand-free copper catalysts, such as CuO nanoparticles or simple copper salts like CuCl, simplifies the reaction setup and purification process, as expensive and often toxic ligands are avoided. scispace.comresearchgate.net
Microwave-assisted synthesis represents another key green chemistry approach. nih.govscielo.org.za This technique can dramatically reduce reaction times from hours to minutes or even seconds, leading to significant energy savings and often higher product yields. nih.govscielo.org.zaorganic-chemistry.org For example, various 1,2,4-triazole derivatives have been synthesized in 33-90 seconds with yields up to 82% using microwave irradiation, whereas conventional methods required several hours. nih.gov A catalyst-free synthesis of substituted 1,2,4-triazoles from hydrazines and formamide (B127407) under microwave irradiation further highlights the efficiency and mildness of this approach. organic-chemistry.orgorganic-chemistry.org
Electrochemical methods also offer a green alternative for the synthesis of 1,2,4-triazole-fused heterocycles. rsc.org These reactions can be performed under mild, reagent-free conditions, avoiding the use of metals and external oxidants, which contributes to a more atom- and step-economical process. rsc.org
The table below compares conventional heating methods with microwave-assisted synthesis for triazole derivatives, illustrating the advantages of the green chemistry approach.
Table 2: Comparison of Conventional and Microwave-Assisted Synthesis for Triazole Derivatives
| Synthesis Method | Reaction Time | Yield | Green Chemistry Principle |
|---|---|---|---|
| Conventional Heating | 27 hours | - | - |
| Microwave Irradiation | 30 minutes | 96% | Energy Efficiency, Reduced Time nih.gov |
| Conventional Heating | Several hours | - | - |
| Microwave Irradiation | 33-90 seconds | 82% | Energy Efficiency, Reduced Time nih.gov |
| Conventional Heating | > 4.0 hours | - | - |
Advanced Structural Characterization and Spectroscopic Analysis
Comprehensive Spectroscopic Characterization
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of a 1,2,4-triazole (B32235) derivative is characterized by several key absorption bands.
The spectrum of the parent 1,2,4-triazole shows characteristic absorption peaks for C-H aromatic vibrations around 3097 and 3032 cm⁻¹. Additionally, C=C aromatic stretching vibrations are typically observed at approximately 1529 and 1483 cm⁻¹. The N=N stretching vibration is another key indicator, often appearing near 1543 cm⁻¹. For substituted triazoles, the presence of a C=N stretching vibration within the triazole ring is a diagnostic feature, with bands appearing in the region of 1600-1411 cm⁻¹.
Interactive Data Table: Characteristic IR/FTIR Absorption Bands for 1,2,4-Triazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group/Component |
| C-H Stretching (Aromatic) | 3100 - 3000 | Triazole and Phenyl Rings |
| C=N Stretching | 1600 - 1411 | Triazole Ring |
| N=N Stretching | ~1570 - 1550 | Triazole Ring |
| C=C Stretching (Aromatic) | ~1529 - 1483 | Triazole and Phenyl Rings |
| C-F Stretching | 1350 - 1100 | 2,4-difluorophenyl Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For aromatic and heterocyclic compounds like 1-(2,4-difluorophenyl)-1H- google.comtriazole, the absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).
The unsubstituted 1,2,4-triazole exhibits a very weak absorption at around 205 nm. The introduction of a phenyl group and fluorine substituents is expected to cause a bathochromic shift (a shift to longer wavelengths) and an increase in the absorption intensity (hyperchromic effect). These shifts are due to the extension of the conjugated π-electron system across the triazole and phenyl rings. The electronic transitions observed are primarily of the π → π* type.
Interactive Data Table: Expected UV-Vis Absorption for 1,2,4-Triazole Derivatives
| Compound Type | Expected λmax (nm) | Type of Electronic Transition |
| Unsubstituted 1,2,4-Triazole | ~205 | π → π |
| Phenyl-substituted 1,2,4-Triazole | >205 | π → π |
High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QTOF/MS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the precise molecular weight of a compound, which allows for the calculation of its elemental formula with high accuracy. When coupled with liquid chromatography (LC-QTOF/MS), it becomes a powerful tool for separating compounds from a mixture and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns.
The mass spectra of 1,2,4-triazole derivatives are characterized by specific fragmentation pathways. The fragmentation often involves the sequential loss of small neutral molecules. For 1-(2,4-difluorophenyl)-1H- google.comtriazole, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed at a high resolution, confirming its elemental composition. Subsequent fragmentation would likely involve the cleavage of the bond between the phenyl and triazole rings, as well as fragmentation within the triazole ring itself. Analyzing these fragmentation patterns provides definitive structural confirmation.
Interactive Data Table: Key Mass Spectrometry Information
| Technique | Information Obtained | Expected Observation for 1-(2,4-difluorophenyl)-1H- google.comtriazole |
| HRMS | Precise mass and elemental formula | Accurate m/z for the molecular ion or protonated molecule. |
| LC-QTOF/MS | Retention time, accurate mass, and fragmentation pattern | A specific retention time followed by MS/MS analysis revealing characteristic fragment ions. |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and associated properties. For 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole, DFT calculations would provide a detailed understanding of its molecular orbitals, charge distribution, and reactivity. These calculations are typically performed using a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to solve the Schrödinger equation in an approximate but highly effective manner.
The electronic character of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5743 |
| LUMO Energy | -2.0928 |
| HOMO-LUMO Energy Gap (ΔE) | 4.4815 |
Note: The data presented is for a related fluorophenyl-containing azole derivative (2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole) and serves as an illustrative example of typical values obtained through DFT calculations. Specific values for 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole would require a dedicated computational study.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of varying electrostatic potential on the electron density surface.
Typically, regions with a negative potential (colored red to yellow) are rich in electrons and are susceptible to electrophilic attack. For 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole, these areas are expected to be concentrated around the nitrogen atoms of the triazole ring due to their lone pairs of electrons. The fluorine atoms, being highly electronegative, would also create regions of negative potential.
Conversely, areas with a positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. These regions are generally located around the hydrogen atoms. The MEP surface provides a comprehensive picture of the molecule's reactive sites and is instrumental in understanding its interaction with biological receptors.
Hirshfeld surface analysis is a computational method used to investigate intermolecular interactions in the crystalline state. By partitioning the crystal electron density into molecular fragments, this analysis allows for the visualization and quantification of the different types of close contacts between molecules.
For a molecule like 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole, Hirshfeld analysis would reveal the nature and extent of interactions such as hydrogen bonds (e.g., C-H···N), π-π stacking between the aromatic rings, and other van der Waals forces. The analysis generates two-dimensional "fingerprint plots" that summarize the different intermolecular contacts, with each point on the plot representing a pair of distances from the surface to the nearest nucleus inside and outside the surface. The relative contributions of different types of contacts (e.g., H···H, C···H, F···H) to the total Hirshfeld surface area can be calculated, providing a quantitative measure of their importance in the crystal packing.
| Interaction Type | Contribution (%) |
|---|---|
| N···H / H···N | 21.9 |
| S···H / H···S | 21.1 |
| H···H | 14.6 |
| F···H / H···F | 11.8 |
| C···H / H···C | 9.5 |
Note: Data is for the related compound 1-(2-fluorophenyl)-1H-tetrazole-5(4H)-thione and is for illustrative purposes. The specific interactions for 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole would depend on its unique crystal packing.
Molecular Dynamics and Conformational Analysis
Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, offering a view of their conformational flexibility and interactions with their environment. An MD simulation of 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole would reveal how the molecule behaves in a solvent, such as water, and how the phenyl and triazole rings move relative to each other.
Conformational analysis, often performed in conjunction with MD, aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. For 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole, a key aspect of its conformation is the dihedral angle between the plane of the phenyl ring and the triazole ring. Quantum chemical calculations can determine the energy landscape of this rotation, identifying the most energetically favorable conformations. Understanding the preferred conformation is crucial, as it dictates how the molecule presents itself for interaction with other molecules, including biological targets.
Computational Approaches to Structure-Activity Relationship (SAR)
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. Computational methods are extensively used in SAR to understand how modifications to a molecule's structure affect its interactions with a biological target.
For 1-(2,4-difluoro-phenyl)-1H- researchgate.netnih.govresearchgate.nettriazole, as a core fragment of many bioactive molecules, understanding its potential interactions with protein targets is of great interest. Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a receptor.
In the context of SAR, the 1-(2,4-difluorophenyl)-1H- researchgate.netnih.govresearchgate.nettriazole moiety is known to participate in key interactions. The nitrogen atoms of the triazole ring can act as hydrogen bond acceptors and can also coordinate with metal ions, such as the heme iron in cytochrome P450 enzymes. The difluorophenyl group often engages in hydrophobic and π-π stacking interactions within the binding pocket of a receptor. The fluorine atoms can also form specific interactions, such as hydrogen bonds or halogen bonds, with the protein.
Computational profiling can predict the binding modes of this fragment within the active sites of various enzymes, providing a rationale for the observed activities of its derivatives and guiding the design of new, more potent compounds. These predictions focus on the types and geometries of intermolecular interactions without delving into specific biological outcomes.
Structure Activity Relationship Sar and Molecular Design Principles for 1 2,4 Difluoro Phenyl 1h 1 2 3 Triazole Derivatives
Influence of the 2,4-Difluorophenyl Moiety on Molecular Properties and Interactions
The 2,4-difluorophenyl group is a critical pharmacophoric element in many triazole-based antifungal agents. nih.gov Its presence significantly influences the compound's molecular properties and its interaction with the target enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). drugbank.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.gov The fluorine atoms on the phenyl ring are not mere placeholders; they actively contribute to the molecule's antifungal activity through several mechanisms.
The strong electron-withdrawing nature of fluorine atoms enhances the binding affinity of the triazole nitrogen to the heme iron atom in the active site of CYP51. nih.gov This coordination is a hallmark of the mechanism of action for azole antifungals. Furthermore, the 2,4-difluoro substitution pattern has been found to be more favorable for antifungal activity compared to other halogen substitution patterns. For instance, studies have shown that 2,4-difluorophenyl derivatives are generally more active than their dichlorophenyl counterparts. nih.gov
Molecular docking studies have provided insights into the specific interactions of the 2,4-difluorophenyl moiety within the CYP51 active site. This group often engages in hydrophobic interactions with amino acid residues, further stabilizing the drug-enzyme complex. nih.gov The strategic placement of fluorine atoms can also influence the molecule's metabolic stability, a desirable property in drug design.
The importance of the 2,4-difluorophenyl group is underscored by SAR studies where its replacement or modification often leads to a decrease in antifungal activity. For example, compounds lacking fluorine substitution on the phenyl ring have demonstrated reduced efficacy. researchgate.net
Impact of Substituent Modifications on the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is another indispensable component of this class of antifungal agents. nih.gov One of the nitrogen atoms (N-4) in the triazole ring plays a crucial role by coordinating with the heme iron atom of the CYP51 enzyme, thereby inhibiting its function. tandfonline.com Modifications to this ring system or the introduction of various substituents can have a profound impact on the antifungal potency.
SAR studies have revealed that while the core 1,2,4-triazole is essential, the nature of the side chain attached to it can be varied to optimize activity. For instance, the introduction of a piperazine (B1678402) moiety in the side chain has been a successful strategy in developing potent antifungal compounds. nih.gov The substitution on the piperazine ring, in turn, can be further modified to fine-tune the biological activity.
The following table summarizes the impact of different substituents on the antifungal activity of 1-(2,4-difluoro-phenyl)-1H- tandfonline.comnih.govnih.govtriazole derivatives:
| Side Chain Moiety | Substituent on Side Chain | Observed Antifungal Activity |
| Piperazine | 4-substituted phenyl | Many derivatives show high potency against Candida albicans. drugbank.com |
| Piperazine | Propargyl group | Can lead to compounds with broad-spectrum antifungal activity. nih.gov |
| Benzylamino | Various substituted benzyl (B1604629) groups | Some derivatives exhibit significant activity against a range of fungi. nih.gov |
| Alkynyl | Phenylalkynyl or pyridinylalkynyl | Para-substituted derivatives (fluoro, chloro, cyano) can enhance antifungal activity. researchgate.net |
Stereochemical Considerations in Derivative Design
Stereochemistry plays a pivotal role in the biological activity of 1-(2,4-difluoro-phenyl)-1H- tandfonline.comnih.govnih.govtriazole derivatives. Many of these compounds possess a chiral center, and the different enantiomers often exhibit significant differences in their antifungal potency. This is because the active site of the target enzyme, CYP51, is a three-dimensional chiral environment. tandfonline.com
The design of stereochemically pure compounds is, therefore, a critical aspect of developing effective antifungal agents. For instance, in the case of 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols, the stereochemistry at the carbon atom bearing the hydroxyl group and the 2,4-difluorophenyl group is crucial for optimal interaction with the enzyme's active site. nih.gov
Molecular modeling and docking studies are often employed to predict which stereoisomer will have a more favorable binding orientation within the CYP51 active site. drugbank.com These computational methods help in rationalizing the observed differences in activity between enantiomers and guide the synthesis of the more active stereoisomer. The synthesis of single enantiomers can be achieved through asymmetric synthesis or by chiral resolution of a racemic mixture.
Molecular Hybridization and Scaffold Diversification Strategies
Molecular hybridization is a powerful strategy in drug design that involves combining two or more pharmacophores to create a new hybrid molecule with potentially enhanced activity or a broader spectrum of action. nih.gov In the context of 1-(2,4-difluoro-phenyl)-1H- tandfonline.comnih.govnih.govtriazole derivatives, this approach has been used to incorporate other biologically active moieties into the core structure.
For example, hybridization of the 1,2,4-triazole scaffold with other heterocyclic rings, such as benzimidazole (B57391) or indole, has been explored to develop novel antifungal agents. nih.gov The rationale behind this strategy is that the resulting hybrid molecule may be able to interact with multiple targets or have a different mode of action, which could be beneficial in overcoming drug resistance.
Scaffold diversification, on the other hand, involves making significant modifications to the core structure to explore new chemical space and identify novel derivatives with improved properties. This can include altering the linker between the 2,4-difluorophenyl group and the 1,2,4-triazole ring or replacing the phenyl ring with other aromatic systems. The goal is to discover new scaffolds that retain the essential binding interactions while offering advantages in terms of potency, selectivity, or pharmacokinetic properties.
The following table provides examples of molecular hybridization and scaffold diversification strategies:
| Strategy | Incorporated Moiety/Modification | Potential Advantage |
| Molecular Hybridization | Benzimidazole | Potential for broad-spectrum antifungal activity. nih.gov |
| Molecular Hybridization | Indole | May lead to compounds with novel mechanisms of action. nih.gov |
| Molecular Hybridization | 1,2,3-triazole | Can enhance biological activity and improve drug-like properties. mdpi.com |
| Scaffold Diversification | Replacement of phenyl ring with other heterocycles | Exploration of new binding interactions and potential for improved selectivity. |
| Scaffold Diversification | Modification of the linker | Optimization of the spatial orientation of the key pharmacophores. |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. tandfonline.com For 1-(2,4-difluoro-phenyl)-1H- tandfonline.comnih.govnih.govtriazole derivatives, 2D and 3D-QSAR studies have been instrumental in understanding the structural requirements for potent antifungal activity. nih.gov
These studies use various molecular descriptors, such as topological, physicochemical, and steric parameters, to build predictive models. tandfonline.com The resulting QSAR models can then be used to predict the antifungal activity of newly designed compounds before their synthesis, thereby saving time and resources.
A typical QSAR study involves the following steps:
Data Set Selection: A series of compounds with known antifungal activity is selected.
Descriptor Calculation: A variety of molecular descriptors are calculated for each compound in the series.
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. nih.gov
QSAR studies on 1,2,4-triazole derivatives have highlighted the importance of certain descriptors in determining antifungal activity. For example, topological and physicochemical parameters have been shown to have a significant correlation with the growth inhibitory activity against Candida albicans. nih.gov These models not only predict the activity of new compounds but also provide insights into the key structural features that are important for biological activity. tandfonline.com
Applications of the 1 2,4 Difluoro Phenyl 1h 1 2 3 Triazole Motif in Non Medicinal Fields and Advanced Technologies
Agrochemical Development (e.g., as fungicides in plant protection)
The 1,2,4-triazole (B32235) moiety is a cornerstone in the development of modern fungicides, primarily due to its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. The inclusion of a 2,4-difluorophenyl group often enhances the efficacy of these compounds. Derivatives of 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole are integral to a class of agricultural fungicides known as sterol demethylation inhibitors (DMIs). These compounds target the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, disrupting the fungal life cycle. researchgate.net
Research has demonstrated that modifications of the core 1-(2,4-difluorophenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole structure can lead to potent and broad-spectrum antifungal agents for plant protection. For instance, the introduction of various substituents allows for the fine-tuning of activity against specific plant pathogens. researchgate.net Studies have shown that compounds incorporating this basic structure exhibit significant inhibitory effects against a range of phytopathogenic fungi. mdpi.com
The fungicidal activity of these compounds is often evaluated by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) against various fungal species. The data below showcases the efficacy of representative triazole fungicides containing the 2,4-difluorophenyl moiety against several plant pathogens. While not always the specific "1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole" parent compound, these derivatives highlight the critical role of this structural motif.
Fungicidal Activity of 1-(2,4-Difluorophenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole Derivatives Against Plant Pathogens
| Compound Derivative Structure | Target Pathogen | Activity (EC₅₀/MIC in mg/L or µg/mL) | Reference |
|---|---|---|---|
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Sclerotinia sclerotiorum | 1.59 mg/L (EC₅₀) | researchgate.net |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Phytophthora infestans | 0.46 mg/L (EC₅₀) | researchgate.net |
| (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | Rhizoctonia solani | 0.27 mg/L (EC₅₀) | researchgate.net |
| Myrtenal derivative with 1,2,4-triazole-thioether moiety | Physalospora piricola | 90-98% inhibition at 50 µg/mL | researchgate.net |
| Clinafloxacin-triazole hybrid with 2,4-difluoro at phenyl ring | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.25–1 µg/mL (MIC) | researchgate.net |
Materials Science and Polymer Chemistry
While direct applications of the specific compound 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole in materials science are not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives has shown considerable promise in the development of functional polymers, advanced materials, and industrial coatings.
Functional Polymers and Advanced Materials
The incorporation of 1,2,4-triazole rings into polymer backbones can impart desirable properties such as thermal stability, and unique electronic characteristics. ibm.com For example, poly(1-vinyl-1,2,4-triazole) has been investigated for the synthesis of energetic polymer salts. researchgate.net The synthesis of poly(aryl ethers) containing the 1,2,4-triazole unit has been shown to yield high molecular weight, amorphous polymers with high glass transition temperatures, making them suitable for high-temperature applications. ibm.com The presence of the difluorophenyl group in 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole could potentially enhance the thermal and oxidative stability of such polymers.
Industrial Coatings
A significant application of triazole derivatives in materials science is in the formulation of anticorrosive coatings for metals. lifechemicals.com Triazole compounds can form a protective film on metal surfaces, inhibiting corrosion. mdpi.com Studies have demonstrated that 1,2,4-triazole derivatives are effective corrosion inhibitors for various metals and alloys in acidic and neutral environments. mdpi.comsynpep.com The mechanism often involves the formation of a chemisorbed layer on the metal surface, which acts as a barrier to corrosive agents. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the metal surface. While specific studies on 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole as a corrosion inhibitor are scarce, its structural features suggest it could be a candidate for such applications, potentially offering enhanced performance due to the electronic effects of the difluorophenyl group.
Coordination Chemistry and Metalligand Design
The 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole motif is a versatile ligand in coordination chemistry, capable of coordinating to metal centers to form complexes with interesting electrochemical and photophysical properties. The nitrogen atoms of the triazole ring act as donor sites, allowing for the formation of stable transition metal complexes.
Ligands for Transition Metal Complexes (e.g., Iridium(III) complexes)
Derivatives of 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole have been successfully employed as ancillary ligands in the synthesis of phosphorescent Iridium(III) complexes. ibm.com These complexes are of significant interest for applications in organic light-emitting diodes (OLEDs). The 2,4-difluorophenyl group is often part of the cyclometalating ligand, while the triazole-containing moiety serves as the ancillary ligand. The combination of these components allows for the tuning of the emission color and efficiency of the resulting Iridium(III) complex. lgcstandards.com The synthesis of such complexes typically involves the reaction of a chloro-bridged iridium(III) dimer with the triazole-based ligand. lgcstandards.com
Modulation of Electrochemical and Photophysical Properties
The electronic properties of the ligands have a profound impact on the electrochemical and photophysical characteristics of the resulting metal complexes. The use of ligands incorporating the 1-(2,4-difluoro-phenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole structure allows for the modulation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the complex. lgcstandards.com
Increasing the fluorination of the ligands generally leads to a widening of the HOMO-LUMO gap, which often results in a blue shift in the emission wavelength. ktu.lt The UV-Vis absorption spectra of these Iridium(III) complexes typically show bands corresponding to metal-to-ligand charge transfer (MLCT) transitions. ibm.com The emission spectra of these complexes can be tuned from blue to green, depending on the specific substituents on the triazole-based ligand. ibm.com
Electrochemical and Photophysical Properties of Iridium(III) Complexes with Ligands Containing the 1-(2,4-Difluorophenyl)-1H- ibm.comlgcstandards.commdpi.comtriazole Motif
| Iridium(III) Complex | Absorption λₘₐₓ (nm) | Emission λₑₘ (nm) | Electrochemical Gap (V) | Reference |
|---|---|---|---|---|
| [Ir(2,4-F₂ppy)₂(F₂bpyta)]PF₆ | 371 | 461 | Not specified | ibm.com |
| [Ir(2,4-F₂ppy)₂(hpyta)]PF₆ | Not specified | 469 | Not specified | ibm.com |
| [Ir(2,4-F₂ppy)₂(mbpyta)]PF₆ | Not specified | 454 | Not specified | ibm.com |
| Complex with 1-benzyl-4-(2,4-difluorophenyl)-1H-1,2,3-triazole ligand | Not specified | Sky-blue emission | 3.88 |
Development of Chemical Reagents and Analytical Tools (e.g., fluorescent probes and labels)
The inherent structural features of the 1,2,4-triazole ring system, such as its aromaticity and electron-donating nitrogen atoms, make it a valuable scaffold in the design of chemical reagents and analytical tools. While the broader class of 1,2,4-triazole derivatives has been investigated for the development of fluorescent probes, specific research focusing solely on 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole for this purpose is not extensively documented in publicly available literature.
However, the general principles applied to other triazole derivatives could potentially be extended to this compound. For instance, studies have shown that conjugating 1,2,4-triazole moieties with fluorescent nanoparticles and peptides can lead to the development of targeted fluorescent probes. acs.orgresearchgate.netnih.gov These probes can be utilized for bioimaging and sensing applications. nih.gov The synthesis of novel imidazo (B10784944) ias.ac.inekb.egresearchgate.nettriazole derivatives has also yielded compounds with significant fluorescence properties, with some exhibiting high quantum yields and selectivity for specific ions like Fe³⁺. The development of such probes is a promising avenue for creating tools for disease diagnosis and environmental monitoring.
While direct studies on the fluorescent properties of 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole are limited, the established utility of the broader triazole family in this field suggests a potential for future research and development of analytical tools based on this specific motif.
Corrosion Inhibition
The 1,2,4-triazole ring and its derivatives have demonstrated significant potential as corrosion inhibitors for various metals and alloys. This is attributed to the presence of heteroatoms (nitrogen) and π-electrons in the triazole ring, which facilitate adsorption onto metal surfaces, forming a protective barrier against corrosive agents.
While direct studies on 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole as a corrosion inhibitor are not widely reported, extensive research has been conducted on its well-known derivative, Fluconazole (B54011). Fluconazole, which contains the 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole core, has been shown to be an effective corrosion inhibitor for steel in acidic environments. ias.ac.inekb.eg Studies have demonstrated that Fluconazole can achieve a high inhibition efficiency, up to 95%, for steel in hydrochloric acid. ias.ac.in The mechanism of inhibition involves the adsorption of the Fluconazole molecules onto the steel surface, a process that follows the Langmuir adsorption isotherm. ias.ac.inekb.eg
The protective film formed by the inhibitor molecules has been analyzed using techniques such as atomic force microscopy (AFM). ias.ac.in Quantum chemical studies have further elucidated that the nitrogen and oxygen atoms, along with the benzene (B151609) ring of the Fluconazole molecule, act as active centers for the adsorption process. ias.ac.in The stability of the protective film is attributed to the formation of inhibitor-inhibitor and inhibitor-water clusters, stabilized by various hydrogen bonds and π-stacking interactions.
The effectiveness of Fluconazole as a corrosion inhibitor highlights the inherent properties of the 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole motif in preventing corrosion.
Table 1: Corrosion Inhibition Efficiency of Fluconazole (a derivative of 1-(2,4-Difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole)
| Metal | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Reference |
| Steel | 1 M Hydrochloric Acid | Not Specified | Up to 95 | ias.ac.in |
| Carbon Steel | 1.0 M Hydrochloric Acid | 100 ppm | 91.26 | ekb.eg |
Ionic Liquids Research
Ionic liquids (ILs), which are salts with melting points below 100°C, have garnered significant interest as designer solvents and electrolytes due to their unique properties, including low volatility, high thermal stability, and tunable physicochemical characteristics. The 1,2,4-triazolium cation has emerged as a promising component in the synthesis of novel ionic liquids.
While research into ionic liquids specifically derived from 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole is in its early stages, studies on related structures provide valuable insights. For instance, ionic liquids based on aryl- and alkyl-substituted 1,2,4-triazolium salts have been successfully synthesized. researchgate.netnih.gov These syntheses typically involve the reaction of a substituted 1H-1,2,4-triazole with an alkyl halide to form the triazolium bromide, followed by an anion exchange to yield the desired ionic liquid. researchgate.net
More directly relevant is the synthesis of fluconazolium ionic liquids. ekb.eg Starting from Fluconazole, which contains the 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole core, new ionic liquids have been prepared and characterized. ekb.eg These fluconazolium-based ionic liquids have also been investigated for their corrosion inhibition properties and have shown even higher efficiencies than the parent Fluconazole molecule. ekb.eg At a concentration of 100 ppm, certain fluconazolium ionic liquids exhibited corrosion inhibition efficiencies of up to 98.77% for carbon steel in hydrochloric acid. ekb.eg
The development of ionic liquids from the 1-(2,4-difluoro-phenyl)-1H- ias.ac.inekb.egresearchgate.nettriazole motif opens up possibilities for creating new materials with tailored properties for a variety of applications, including as electrolytes in electrochemical devices, catalysts in chemical reactions, and advanced corrosion inhibitors.
Table 2: Corrosion Inhibition Efficiency of Fluconazolium Ionic Liquids
| Metal | Corrosive Medium | Inhibitor | Concentration | Inhibition Efficiency (%) | Reference |
| Carbon Steel | 1.0 M Hydrochloric Acid | Fluconazolium Ionic Liquid (F2) | 100 ppm | 98.77 | ekb.eg |
| Carbon Steel | 1.0 M Hydrochloric Acid | Fluconazolium Ionic Liquid (F3) | 100 ppm | 98.03 | ekb.eg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
